Ethyl 5-ethoxy-2-hydroxybenzoate
Overview
Description
Ethyl 5-ethoxy-2-hydroxybenzoate: is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . This compound is characterized by its solid form and melting point of 63-67°C . It is primarily used in biochemical research and has various applications in different scientific fields .
Scientific Research Applications
Ethyl 5-ethoxy-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates.
Safety and Hazards
Ethyl 5-ethoxy-2-hydroxybenzoate should be handled with care. Avoid dust formation, breathing vapours, mist or gas. In case of contact with skin or eyes, wash off with plenty of water . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water . In case of fire, use water spray, alcohol-resistant foam, dry chemical or carbon dioxide .
Mechanism of Action
Target of Action
Ethyl 5-ethoxy-2-hydroxybenzoate is a synthetic compound
Mode of Action
The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-ethoxy-2-hydroxybenzoate can be synthesized through the esterification of 5-ethoxy-salicylic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity . The reaction conditions are optimized to achieve efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-ethoxy-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines.
Comparison with Similar Compounds
Ethyl 2-hydroxybenzoate (Ethyl salicylate): Similar structure but lacks the ethoxy group.
Methyl 5-ethoxy-2-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
5-Ethoxy-2-hydroxybenzoic acid: Similar structure but without the ester group.
Uniqueness: this compound is unique due to the presence of both ethoxy and ester groups, which confer distinct chemical properties and reactivity . These functional groups enhance its solubility and make it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 5-ethoxy-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-8-5-6-10(12)9(7-8)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRPONIXRNBZGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403096 | |
Record name | ethyl 5-ethoxy-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14160-70-4 | |
Record name | ethyl 5-ethoxy-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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